triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide
Overview
Description
Triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with an appropriate sulfonyl chloride to introduce the sulfonamide group. This is followed by the alkylation of the indole derivative with a suitable alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
Triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability .
Properties
IUPAC Name |
triethyl-[3-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]butyl]azanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N3O2S.BrH/c1-5-29(6-2,7-3)19-17-21(4)22-12-14-24(15-13-22)32(30,31)28-18-16-23-20-27-26-11-9-8-10-25(23)26;/h8-15,20-21,27-28H,5-7,16-19H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQFAHCPRTZBW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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